2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Overview
Description
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is a chiral ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic synthesis. The molecular formula of this compound is C25H23N3O2, and it has a molecular weight of 397.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with (4R,5R)-4-methyl-5-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Oxidation and Reduction Reactions: Can undergo oxidation and reduction reactions depending on the metal center it is complexed with.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as palladium acetate or rhodium chloride in solvents like dichloromethane or toluene.
Substitution Reactions: Often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions are metal-ligand complexes, which are used as catalysts in various asymmetric synthesis reactions .
Scientific Research Applications
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine has several scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in the synthesis of enantiomerically pure compounds.
Coordination Chemistry: Forms stable complexes with transition metals, which are studied for their catalytic properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine involves its ability to coordinate with metal centers, forming stable complexes. These metal-ligand complexes act as catalysts in various chemical reactions. The pyridine ring and oxazoline moieties provide a rigid and chiral environment, which is crucial for inducing asymmetry in the catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl]pyridine
Uniqueness
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is unique due to its specific chiral configuration, which provides high enantioselectivity in catalytic reactions. Its ability to form stable complexes with a wide range of metals makes it a versatile ligand in asymmetric synthesis .
Properties
IUPAC Name |
(4R,5R)-4-methyl-2-[6-[(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQJMWVRZVOTCH-AFXFGAOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474658 | |
Record name | 2,6-Bis(4R,5R)(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-05-8 | |
Record name | 2,6-Bis(4R,5R)(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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